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Compound of Interest

Compound Name: Coumalic acid

Cat. No.: B127989

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
coumalic acid (2-pyrone-5-carboxylic acid), a key building block in organic synthesis and drug
discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with generalized experimental protocols for these
analytical techniques.

Spectroscopic Data of Coumalic Acid

The following tables summarize the key spectroscopic data for coumalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectrum

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment
ppm (9) Hz
Data not available in Data not available in Data not available in Data not available in
search results search results search results search results

13C NMR Spectrum
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Chemical Shift (8) ppm Assighment

Data not available in search results Data not available in search results

Note: Specific peak assignments for *H and 3C NMR of coumalic acid were not explicitly
available in the provided search results. Researchers should consult specialized chemical
databases or acquire experimental data for detailed analysis.

Infrared (IR) Spectroscopy

The IR spectrum of coumalic acid reveals characteristic vibrational frequencies corresponding
to its functional groups.

Wavenumber (cm~—?) Assighment
Specific peak data not available in search C=0 stretching (carboxylic acid and pyrone),
results C=C stretching, O-H stretching

Note: While general functional group regions are known, specific peak values for coumalic
acid were not found in the search results. Experimental determination is recommended for

precise analysis.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of coumalic acid.

m/z Interpretation

140 Molecular lon [M]*

The molecular formula of coumalic acid is CeH4Oa4, with a molecular weight of approximately
140.09 g/mol .[1] The mass spectrum is expected to show a molecular ion peak at m/z 140.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
These should be adapted based on the specific instrumentation and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of coumalic acid.

Materials:

Coumalic acid sample

Deuterated solvent (e.g., DMSO-ds, CDCl3)

NMR tubes

NMR spectrometer (e.g., 300, 400, or 500 MHz)
Procedure:

o Sample Preparation: Dissolve a few milligrams of the coumalic acid sample in
approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure
the sample is fully dissolved.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity.
o Tune and match the probe for the appropriate nucleus (*H or 13C).
e 1H NMR Acquisition:
o Set the appropriate spectral width, acquisition time, and relaxation delay.
o Acquire the spectrum using a standard pulse sequence.
o Typically, a small number of scans are sufficient for 'H NMR.

e 13C NMR Acquisition:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b127989?utm_src=pdf-body
https://www.benchchem.com/product/b127989?utm_src=pdf-body
https://www.benchchem.com/product/b127989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Switch the spectrometer to the 13C channel.

o Use a proton-decoupled pulse sequence to simplify the spectrum.

o Alarger number of scans and a longer relaxation delay are generally required for 13C NMR
due to the lower natural abundance and smaller gyromagnetic ratio of the 3C nucleus.[3]

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as a reference.

[e]

Integrate the peaks in the *H spectrum and identify the multiplicities.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of coumalic acid.

Materials:

Coumalic acid sample

Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-phase analysis

FTIR spectrometer

Sample holder (e.g., KBr pellet press, ATR crystal)

Procedure (using KBr pellet method):

e Sample Preparation:

o Thoroughly grind a small amount (1-2 mg) of coumalic acid with approximately 100-200
mg of dry KBr powder in an agate mortar and pestle.
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o Place the mixture into a pellet-forming die and press under high pressure to form a
transparent or translucent pellet.

e Background Spectrum:

o Place the empty sample holder (or a pure KBr pellet) in the spectrometer's sample
compartment.

o Acquire a background spectrum. This will be subtracted from the sample spectrum to
remove contributions from atmospheric water and carbon dioxide.

e Sample Spectrum:
o Place the KBr pellet containing the coumalic acid sample in the sample holder.
o Acquire the sample spectrum.

» Data Processing:
o The spectrometer software will automatically subtract the background spectrum.

o ldentify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of coumalic acid and its fragments.
Materials:

e Coumalic acid sample

o Suitable solvent (e.g., methanol, acetonitrile)

e Mass spectrometer (e.g., with Electrospray lonization - ESI)

Procedure (using ESI-MS):

e Sample Preparation:
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o Dissolve a small amount of the coumalic acid sample in a suitable volatile solvent to a
concentration of approximately 1 mg/mL.[4]

o Further dilute the stock solution to a final concentration suitable for the instrument
(typically in the pg/mL to ng/mL range).[4]

o If necessary, acidify the sample with formic acid to promote protonation.[4]
e Instrument Setup:
o Calibrate the mass spectrometer using a known standard.

o Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow
rates).

o Set the mass analyzer parameters (e.g., mass range, scan speed).
o Sample Infusion:

o Introduce the sample solution into the ion source via direct infusion using a syringe pump
or through a liquid chromatography (LC) system.

o Data Acquisition:

o Acquire the mass spectrum in the desired mode (e.g., positive or negative ion mode).
e Data Analysis:

o Identify the molecular ion peak and any significant fragment ions.

o Compare the observed m/z values with the calculated values for the expected molecular
formula.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a
conceptual relationship between the different spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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